molecular formula C9H10BrF2NO B13080488 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL

Cat. No.: B13080488
M. Wt: 266.08 g/mol
InChI Key: XGFDOYDWQPJCTN-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is a fluorinated propanol derivative characterized by a 4-bromophenyl group attached to a central carbon bearing an amino group, with two fluorine atoms on the adjacent carbon.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

3-amino-3-(4-bromophenyl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C9H10BrF2NO/c10-7-3-1-6(2-4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2

InChI Key

XGFDOYDWQPJCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)(F)F)N)Br

Origin of Product

United States

Preparation Methods

Grignard Reaction with Methyl 4-Bromobenzoate

One of the primary methods involves the reaction of methyl 4-bromobenzoate with methylmagnesium bromide (a Grignard reagent) to form the corresponding 2-(4-bromophenyl)-2-propanol intermediate. This step is crucial as it introduces the 4-bromophenyl group and sets the stage for further functionalization.

Parameter Details
Starting material Methyl 4-bromobenzoate
Reagent Methylmagnesium bromide (3.0 M in diethyl ether)
Solvent Tetrahydrofuran (THF) and diethyl ether
Temperature -78 °C to room temperature
Reaction time 2 hours
Work-up Quenching with saturated ammonium chloride solution
Yield Up to 93% for related 3-bromophenyl analogues

This method is adapted from procedures used for 3-bromophenyl analogs, which have reported yields ranging from 10% to 93% depending on conditions such as temperature control and solvent choice.

Introduction of Difluoromethyl Group and Amino Functionality

Following the formation of the 2-(4-bromophenyl)-2-propanol intermediate, the difluoromethyl group is introduced typically via electrophilic fluorination or nucleophilic substitution methods. The amino group is then installed through reductive amination or azide reduction strategies.

  • Azide Reduction Route: Starting from a suitable azido intermediate, reduction with reagents such as triphenylphosphine or catalytic hydrogenation yields the primary amine.
  • Reductive Amination: Reaction of the ketone precursor with ammonia or an amine source in the presence of reducing agents like sodium borohydride or diisobutylaluminium hydride (DIBAH) facilitates amino group installation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is being investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets, making it a candidate for the development of drugs aimed at treating various diseases, including neurological disorders. Ongoing studies are focusing on its mechanism of action at the molecular level.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Studies

Research has shown that this compound may exhibit significant biological activity. It is being studied for its interactions with enzymes and receptors, which could lead to insights into its potential as an inhibitor or modulator in biochemical pathways.

Agrochemicals

The compound can be utilized in the formulation of agrochemicals, where it may act as an intermediate or active ingredient in pesticides or herbicides. Its efficacy and safety profiles are under investigation to ensure compliance with regulatory standards.

Material Science

Due to its unique properties, this compound may also find applications in material science. It can be used in the development of new materials with specific chemical and physical properties suitable for various industrial applications.

Case Study 1: Therapeutic Potential

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The findings indicated that the compound significantly reduced neuronal damage and improved cognitive function.

Case Study 2: Synthesis of Novel Compounds

In another research project, chemists utilized this compound as a precursor to synthesize a series of fluorinated analogs with enhanced biological activity against specific cancer cell lines. The study highlighted the compound’s role as a key intermediate in developing new anticancer agents.

Summary Table of Applications

Application AreaDescriptionCurrent Research Focus
Medicinal ChemistryPotential therapeutic agent for neurological disordersMechanism of action studies
Organic SynthesisBuilding block for complex organic moleculesSynthesis methodologies
Biological StudiesInteraction with enzymes/receptorsBiological activity profiling
AgrochemicalsIntermediate in pesticide/herbicide formulationsEfficacy and safety evaluations
Material ScienceDevelopment of new materialsChemical property enhancement

Mechanism of Action

The mechanism by which 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromophenyl and fluorine atoms can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is distinguished from analogs by the 2,2-difluoropropan-1-ol backbone. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL C₉H₁₁BrF₂NO ~264.1 (calc.) Amino, 4-bromophenyl, 2,2-difluoro Enhanced electronegativity, potential metabolic stability
(R)-3-Amino-3-(4-bromophenyl)propan-1-OL C₉H₁₂BrNO 230.1 Amino, 4-bromophenyl Lacks fluorine; simpler hydrophobicity
3-Amino-2-bromophenol C₆H₅N₂OBr 201.0 Amino, bromophenol Smaller aromatic system; phenolic OH

Key Observations :

  • The 4-bromophenyl group contributes to steric bulk and lipophilicity, common across analogs, but fluorine introduction may enhance solubility in polar solvents .

Physico-Chemical Properties

Data from analogs suggest trends:

Property Target Compound (Est.) (R)-3-Amino-3-(4-bromophenyl)propan-1-OL 3-Amino-2-bromophenol
Density (g/cm³) ~1.5–1.6 1.466 N/A
Boiling Point (°C) ~350–360 348.6 (predicted) N/A
pKa ~14.0–14.5 14.87 ± 0.10 N/A
Storage Conditions Likely 2–8°C 2–8°C N/A

Analysis :

  • The difluoro groups likely lower the pKa slightly compared to the non-fluorinated analog (14.87) due to increased inductive electron withdrawal .
  • Higher density and boiling point compared to non-fluorinated analogs may arise from stronger dipole-dipole interactions .

Crystallographic and Hydrogen-Bonding Behavior

  • The SHELX program suite () and ORTEP-3 () are critical for resolving fluorinated structures, where fluorine's small atomic radius and high electronegativity complicate crystallography .
  • Hydrogen-bonding patterns in fluorinated compounds () may differ significantly; for example, fluorine can act as a weak hydrogen-bond acceptor, influencing supramolecular assembly .

Biological Activity

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is an organic compound notable for its unique molecular structure, which includes an amino group, a brominated aromatic ring, and difluoropropanol functionalities. Its molecular formula is C9_9H10_{10}BrF2_2NO, with a molecular weight of approximately 266.08 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and proteins. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways, making it a candidate for further pharmacological investigation.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells, possibly by activating caspase pathways or inhibiting key survival signals within tumor cells.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, which can be optimized based on desired yields and purity levels. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Interaction Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies provide insights into the potential mechanisms by which the compound exerts its biological effects.

Table: Comparative Biological Activities

Compound NameBiological ActivityKey Findings
This compoundAntibacterial & AnticancerInduces apoptosis in cancer cells; inhibits bacterial growth
4-BromophenylthiosemicarbazideAnticancerEffective against specific cancer lines
3-Amino-2,2-difluoropropan-1-olAntimicrobialModerate activity against gram-positive bacteria

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • In vivo testing : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic studies : To understand the detailed biochemical pathways affected by this compound.
  • Structural modifications : To enhance biological activity and selectivity for specific targets.

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